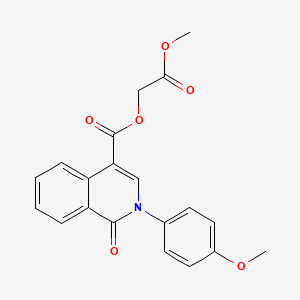![molecular formula C17H18N4O4 B2891219 3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034312-14-4](/img/structure/B2891219.png)
3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . A new class of antimicrobial and antioxidant agents, based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, were synthesized by adopting a simple and efficient method .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be modulated in various ways. For instance, the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring can be modulated . The amide substituent and the benzoimidazol-2-one linker can also be modulated .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be determined using various spectroscopic techniques. For instance, synthesized compounds were characterized by spectral data of IR, 1H, 13C NMR and mass spectra .科学的研究の応用
Analgesic Applications
Isoxazole derivatives, which are structurally similar to your compound, have been found to have significant analgesic potential . This suggests that your compound could potentially be developed into a new class of pain relievers.
Anti-inflammatory Applications
Isoxazole derivatives have also been found to have anti-inflammatory properties . This suggests that your compound could be used in the treatment of conditions characterized by inflammation.
Anticancer Applications
There is evidence to suggest that isoxazole derivatives can have anticancer properties . This means that your compound could potentially be used in the development of new anticancer drugs.
Antimicrobial Applications
Isoxazole derivatives have been found to have antimicrobial properties . This suggests that your compound could be used in the development of new antimicrobial drugs.
Antiviral Applications
Isoxazole derivatives have been found to have antiviral properties . This suggests that your compound could be used in the development of new antiviral drugs.
Anticonvulsant Applications
There is evidence to suggest that isoxazole derivatives can have anticonvulsant properties . This means that your compound could potentially be used in the treatment of conditions characterized by seizures.
作用機序
Target of Action
It is known that isoxazole derivatives, which are part of the compound’s structure, have a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It has been suggested that the substitution of various groups on the isoxazole ring imparts different activity . This suggests that the compound may interact with its targets in a manner that depends on the specific substitutions present on the isoxazole ring.
Biochemical Pathways
It is known that isoxazole derivatives can affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It has been described that variants with fluorine functionalization can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .
Result of Action
It has been suggested that isoxazole derivatives can have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of isoxazole derivatives can be influenced by various factors, suggesting that the action of this compound may also be influenced by environmental conditions .
Safety and Hazards
将来の方向性
Isoxazole and its derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
3-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-15(9-13-12-3-1-2-4-14(12)25-19-13)20-7-5-11(6-8-20)21-16(23)10-18-17(21)24/h1-4,11H,5-10H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGFUEWYRKYXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=NOC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



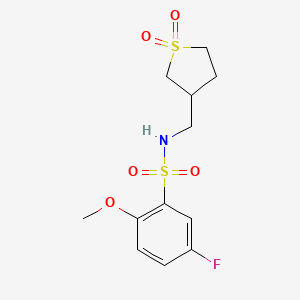
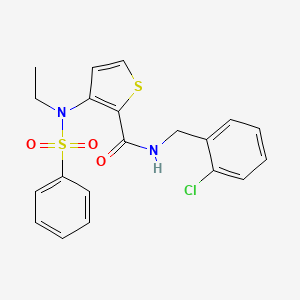
![N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride](/img/structure/B2891143.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2891145.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)

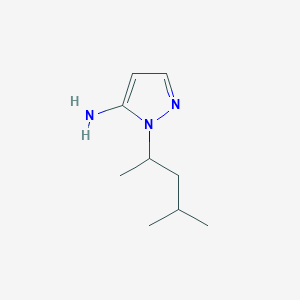
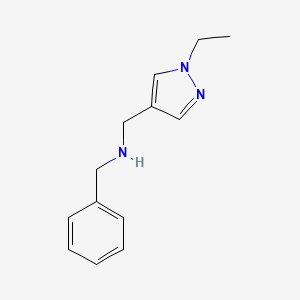
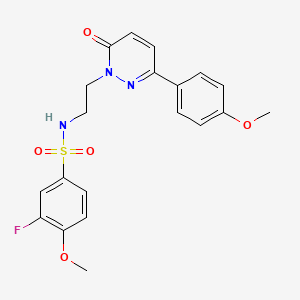

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)
